Cas no 2247103-60-0 (5-(Difluoromethyl)isoindoline hydrochloride)

5-(Difluoromethyl)isoindoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride
- 5-(difluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride
- 2247103-60-0
- 5-(Difluoromethyl)isoindoline hydrochloride
- EN300-6491209
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- Inchi: 1S/C9H9F2N.ClH/c10-9(11)6-1-2-7-4-12-5-8(7)3-6;/h1-3,9,12H,4-5H2;1H
- InChI Key: NOIKQFYFYZNPKX-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CC2CNCC=2C=1)F
Computed Properties
- Exact Mass: 205.0469833g/mol
- Monoisotopic Mass: 205.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
5-(Difluoromethyl)isoindoline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491209-0.05g |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride |
2247103-60-0 | 95.0% | 0.05g |
$312.0 | 2025-03-15 | |
Enamine | EN300-6491209-2.5g |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride |
2247103-60-0 | 95.0% | 2.5g |
$2631.0 | 2025-03-15 | |
Aaron | AR028QWE-100mg |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 100mg |
$666.00 | 2025-02-17 | |
Aaron | AR028QWE-500mg |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 500mg |
$1464.00 | 2025-02-17 | |
Aaron | AR028QWE-5g |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 5g |
$5380.00 | 2023-12-15 | |
1PlusChem | 1P028QO2-50mg |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 50mg |
$448.00 | 2024-05-25 | |
1PlusChem | 1P028QO2-100mg |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 100mg |
$638.00 | 2024-05-25 | |
1PlusChem | 1P028QO2-250mg |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 250mg |
$885.00 | 2024-05-25 | |
1PlusChem | 1P028QO2-10g |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 10g |
$7199.00 | 2024-05-25 | |
Aaron | AR028QWE-1g |
5-(difluoromethyl)-2,3-dihydro-1H-isoindolehydrochloride |
2247103-60-0 | 95% | 1g |
$1872.00 | 2025-02-17 |
5-(Difluoromethyl)isoindoline hydrochloride Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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2. Back matter
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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4. Book reviews
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 5-(Difluoromethyl)isoindoline hydrochloride
Comprehensive Overview of 5-(Difluoromethyl)isoindoline hydrochloride (CAS No. 2247103-60-0): Properties, Applications, and Research Insights
The compound 5-(Difluoromethyl)isoindoline hydrochloride (CAS No. 2247103-60-0) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This isoindoline derivative is characterized by the presence of a difluoromethyl group, which enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Researchers and industry professionals are increasingly exploring its utility in the synthesis of novel small-molecule inhibitors and biologically active compounds.
One of the key reasons for the growing interest in 5-(Difluoromethyl)isoindoline hydrochloride is its role in addressing drug resistance, a major challenge in modern medicine. The incorporation of fluorine atoms into organic molecules often improves their binding affinity and selectivity, which is crucial for developing next-generation therapeutics. This compound is particularly relevant in the context of cancer research and infectious disease treatment, where fluorinated compounds are known to exhibit enhanced efficacy.
From a chemical perspective, 5-(Difluoromethyl)isoindoline hydrochloride is a white to off-white crystalline powder with a molecular formula of C9H10ClF2N. Its hydrochloride salt form ensures better solubility in aqueous solutions, facilitating its use in various biological assays and formulation studies. The compound’s stability under physiological conditions makes it suitable for in vitro and in vivo evaluations, which are critical steps in preclinical development.
In the agrochemical sector, 5-(Difluoromethyl)isoindoline hydrochloride is being investigated for its potential as a pesticide intermediate. Fluorinated compounds are known to exhibit improved pest control properties, and this derivative could contribute to the development of more effective and environmentally friendly crop protection agents. With the increasing demand for sustainable agriculture, such innovations are highly sought after by researchers and manufacturers alike.
The synthesis of 5-(Difluoromethyl)isoindoline hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring higher yields and purity. These methods align with the broader trend of green chemistry, which emphasizes reducing waste and improving efficiency in chemical manufacturing.
Analytical characterization of 5-(Difluoromethyl)isoindoline hydrochloride is performed using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These tools are essential for verifying the compound’s identity and purity, which are critical for regulatory compliance and quality control. The availability of high-quality analytical data also supports its adoption in high-throughput screening and structure-activity relationship (SAR) studies.
As the scientific community continues to explore the applications of 5-(Difluoromethyl)isoindoline hydrochloride, its commercial availability has become a topic of interest. Suppliers and contract research organizations (CROs) are increasingly listing this compound in their catalogs, catering to the needs of pharmaceutical developers and academic researchers. Custom synthesis services are also being offered to meet the demand for tailored derivatives and analogs.
In conclusion, 5-(Difluoromethyl)isoindoline hydrochloride (CAS No. 2247103-60-0) represents a promising candidate for diverse applications in drug discovery and agrochemical innovation. Its unique chemical properties, combined with the growing emphasis on fluorine chemistry and sustainable synthesis, position it as a compound of significant interest. Future research will likely uncover additional uses, further solidifying its role in advancing scientific and industrial progress.
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